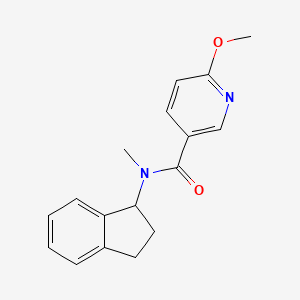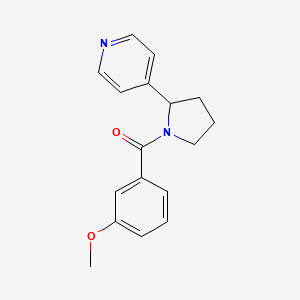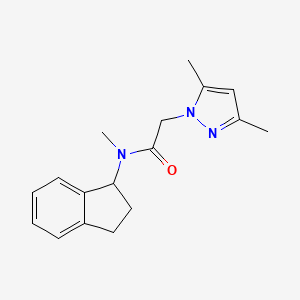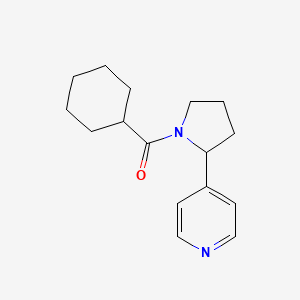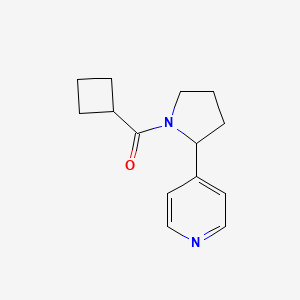
Cyclobutyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound belongs to the class of pyrrolidine derivatives and has a unique chemical structure that makes it an interesting target for researchers.
Wirkmechanismus
The mechanism of action of Cyclobutyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is complex and involves multiple pathways. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also acts as a modulator of certain receptors, including the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Cyclobutyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone are diverse and depend on the specific application. In cancer research, the compound has been shown to induce cell death and inhibit tumor growth. In inflammation research, it has been found to reduce the production of inflammatory mediators and alleviate symptoms of inflammation. In neurological research, it has been shown to modulate the activity of certain neurotransmitters and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclobutyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for certain targets. It also has good solubility and stability, which makes it easy to handle and store. However, one of the limitations of this compound is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on Cyclobutyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One potential direction is the development of new derivatives with improved potency and selectivity for specific targets. Another direction is the exploration of novel applications in fields such as neuroscience, immunology, and infectious diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential interactions with other drugs and compounds.
In conclusion, Cyclobutyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a promising compound with a wide range of potential applications in scientific research. Its unique chemical structure and potent activity make it an interesting target for drug discovery and medicinal chemistry. Further research is needed to fully explore its potential and develop new derivatives with improved properties.
Synthesemethoden
The synthesis of Cyclobutyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be achieved using various methods. One of the most commonly used methods involves the reaction of pyrrolidine and pyridine with cyclobutanone in the presence of a suitable reagent. This reaction results in the formation of the desired compound with high yield and purity.
Wissenschaftliche Forschungsanwendungen
Cyclobutyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to act as a potent inhibitor of certain enzymes and receptors that are involved in the development and progression of these diseases.
Eigenschaften
IUPAC Name |
cyclobutyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(12-3-1-4-12)16-10-2-5-13(16)11-6-8-15-9-7-11/h6-9,12-13H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAWQMRTXSVVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

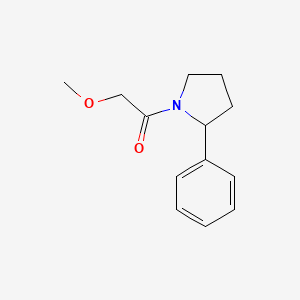
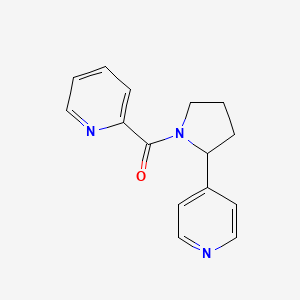

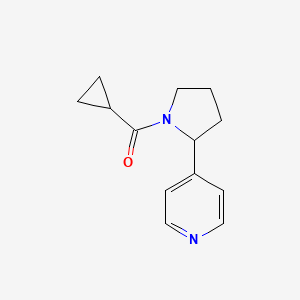
![1-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7493475.png)
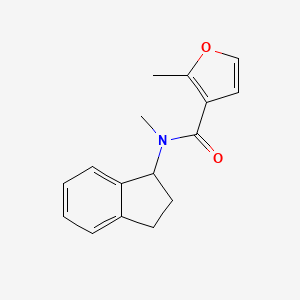
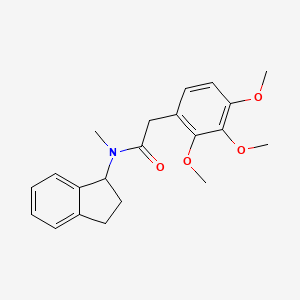

![1-[4-(2,6-Dimethylmorpholine-4-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493492.png)
